biological activity of 5,6-dibromo-1H-indole-3-carboxylic acid
biological activity of 5,6-dibromo-1H-indole-3-carboxylic acid
An In-Depth Technical Guide on the Biological Activity of 5,6-dibromo-1H-indole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, halogenated derivative, 5,6-dibromo-1H-indole-3-carboxylic acid, providing a comprehensive overview of its chemical synthesis, established and potential biological activities, and its applications in drug discovery. For researchers and drug development professionals, this document serves as a technical resource, synthesizing current knowledge and offering insights into the therapeutic potential of this and related compounds.
Synthesis and Chemical Profile
The targeted synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry. 5,6-dibromo-1H-indole-3-carboxylic acid can be efficiently prepared through the regioselective dibromination of methyl indole-3-carboxylate.
Synthetic Pathway
The synthesis typically begins with the treatment of methyl indole-3-carboxylate with bromine in acetic acid. This reaction proceeds with high regioselectivity, yielding methyl 5,6-dibromoindole-3-carboxylate. Subsequent hydrolysis of the methyl ester, often facilitated by microwave irradiation, affords the desired 5,6-dibromo-1H-indole-3-carboxylic acid.[3][4]
Caption: Synthetic route to 5,6-dibromo-1H-indole-3-carboxylic acid.
Chemical Properties as a Synthetic Intermediate
The presence of two bromine atoms on the benzene portion of the indole ring, coupled with a carboxylic acid group at the 3-position, makes 5,6-dibromo-1H-indole-3-carboxylic acid a versatile building block for further chemical modifications. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to build more complex molecular architectures.[4] The carboxylic acid group itself can be readily converted into amides, esters, and other functional groups, further expanding the synthetic possibilities.[5]
Biological Activities and Therapeutic Potential
While direct and extensive biological profiling of 5,6-dibromo-1H-indole-3-carboxylic acid is not widely published, significant insights can be drawn from the activities of structurally related bromo-indole derivatives and the known pharmacology of the indole-3-carboxylic acid moiety.
Potential as a Kinase Inhibitor
A prominent area of investigation for bromo-indole derivatives is in the development of kinase inhibitors for cancer therapy.[6][7] Specifically, 5-bromoindole derivatives have shown promise as inhibitors of key tyrosine kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][8] The bromine atom is thought to contribute to the binding affinity within the ATP-binding pocket of these kinases. Given this precedent, it is plausible that 5,6-dibromo-1H-indole-3-carboxylic acid could serve as a scaffold for the design of novel kinase inhibitors.
Caption: Hypothetical inhibition of receptor tyrosine kinases.
Antimicrobial Properties
Indole derivatives are a well-established class of antimicrobial agents.[1] The introduction of halogen atoms, particularly bromine, can enhance the antimicrobial potency of the indole scaffold.[9] For instance, 5-bromo-indole derivatives have been investigated for their antibacterial and antifungal activities.[5][9] It is hypothesized that these compounds may exert their effects by disrupting bacterial membranes or inhibiting essential enzymes.[5][10] Therefore, 5,6-dibromo-1H-indole-3-carboxylic acid warrants investigation for its potential antimicrobial efficacy against a range of pathogens.
Other Potential Biological Activities
The broader family of indole-3-carboxylic acid derivatives has been explored for a variety of other therapeutic applications, including:
-
Antihypertensive activity: As antagonists of the angiotensin II receptor.[11]
-
Antiviral and Anti-inflammatory effects: As part of the diverse pharmacological profile of indole-containing compounds.[2]
-
Herbicidal activity: By targeting auxin receptor proteins in plants.[12]
Experimental Protocols
To facilitate further research into the biological activities of 5,6-dibromo-1H-indole-3-carboxylic acid, the following generalized experimental protocols are provided.
Synthesis of 5,6-dibromo-1H-indole-3-carboxylic acid
Objective: To synthesize 5,6-dibromo-1H-indole-3-carboxylic acid from methyl indole-3-carboxylate.
Materials:
-
Methyl indole-3-carboxylate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Microwave reactor
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dibromination: Dissolve methyl indole-3-carboxylate in glacial acetic acid in a round-bottom flask. Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. Stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification of Intermediate: Purify the crude methyl 5,6-dibromoindole-3-carboxylate by column chromatography.
-
Hydrolysis: Place the purified methyl ester in a microwave-safe vessel with a suitable base (e.g., NaOH in a water/ethanol mixture). Subject the mixture to microwave irradiation at a set temperature and time to effect hydrolysis.
-
Final Work-up and Purification: After cooling, acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary to obtain pure 5,6-dibromo-1H-indole-3-carboxylic acid.
In Vitro Kinase Inhibition Assay (General Workflow)
Objective: To assess the inhibitory activity of 5,6-dibromo-1H-indole-3-carboxylic acid against a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate peptide
-
ATP (adenosine triphosphate)
-
Assay buffer
-
5,6-dibromo-1H-indole-3-carboxylic acid (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
Microplate reader for detecting signal (e.g., luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5,6-dibromo-1H-indole-3-carboxylic acid in assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate peptide.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying the amount of phosphorylated substrate or the amount of ATP consumed).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Caption: General workflow for an in vitro kinase inhibition assay.
Data Summary
| Property | Description | References |
| IUPAC Name | 5,6-dibromo-1H-indole-3-carboxylic acid | - |
| Molecular Formula | C₉H₅Br₂NO₂ | - |
| Synthesis | Regioselective dibromination of methyl indole-3-carboxylate followed by hydrolysis. | [3][4] |
| Potential Biological Activities | Kinase Inhibition (EGFR, VEGFR-2), Antimicrobial, Antihypertensive, Antiviral, Anti-inflammatory. | [1][2][5][6][8][11] |
| Applications | Key intermediate in the synthesis of complex bioactive molecules and pharmaceuticals. | [4][9] |
Conclusion
5,6-dibromo-1H-indole-3-carboxylic acid represents a strategically functionalized indole derivative with considerable, albeit largely untapped, potential in drug discovery and development. Its efficient synthesis and the reactivity of its bromo and carboxylic acid moieties make it an attractive starting point for the generation of diverse chemical libraries. Based on the established biological activities of related bromo-indoles, this compound is a promising candidate for investigation as a kinase inhibitor and an antimicrobial agent. Further focused research is warranted to fully elucidate its pharmacological profile and to exploit its potential in the development of novel therapeutics.
References
- Grainger, R. S., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. PubMed.
- Grainger, R. S., & Sperry, J. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
- Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Chem-Impex.
- ChemicalBook. (2025). 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID. ChemicalBook.
- BenchChem. (2025).
- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
- MDPI. (2024).
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers.
- MedChemExpress. (n.d.). Indole-3-carboxylic acid. MedChemExpress.
- RSC Publishing. (n.d.). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.
- Unknown Source. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
- BLD Pharm. (n.d.). 10406-06-1|5-Bromo-1H-indole-3-carboxylic acid. BLD Pharm.
- ResearchGate. (n.d.). A brief review of the biological potential of indole derivatives.
- Unknown Source. (n.d.).
- MDPI. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI.
- PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubChem.
- Unknown Source. (n.d.).
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.
- MDPI. (2020).
- PubMed. (2010). The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. PubMed.
- Unknown Source. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Open Veterinary Journal. (2025). Potential of Indole-3-Carbinol compounds from broccoli (Brassica oleracea var. italica)
- Frontiers. (2022).
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
